![molecular formula C20H33N3O2 B14676613 Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate CAS No. 34153-46-3](/img/structure/B14676613.png)
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a triazene group, which is known for its applications in various chemical reactions and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate typically involves a multi-step process:
Formation of the Triazene Group: The triazene group can be synthesized through the reaction of an amine with nitrous acid, followed by the addition of a butyl group.
Esterification: The esterification process involves the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It can influence various biochemical pathways, including those related to metabolism, signal transduction, and cellular regulation.
Comparaison Avec Des Composés Similaires
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate can be compared with other esters and triazene-containing compounds:
Ethyl Acetate: A simpler ester with widespread use as a solvent.
Methyl Butyrate: Another ester known for its fruity odor and use in flavoring.
Triazene Derivatives: Compounds with similar triazene groups that may have different biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its combination of an ester and a triazene group, providing a versatile structure for various chemical and biological applications.
Propriétés
Numéro CAS |
34153-46-3 |
|---|---|
Formule moléculaire |
C20H33N3O2 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
ethyl 4-[4-[(dibutylamino)diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C20H33N3O2/c1-4-7-16-23(17-8-5-2)22-21-19-14-12-18(13-15-19)10-9-11-20(24)25-6-3/h12-15H,4-11,16-17H2,1-3H3 |
Clé InChI |
MVAZDJQMXCUBTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)N=NC1=CC=C(C=C1)CCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


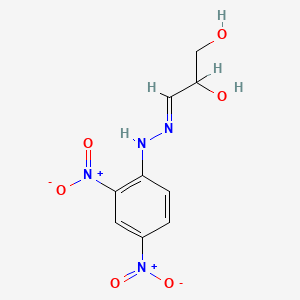
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
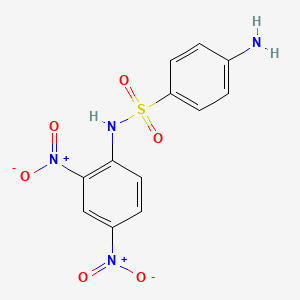
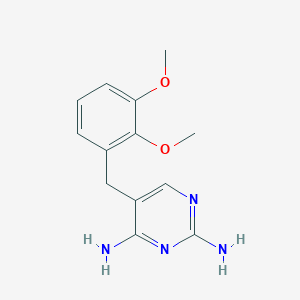
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)
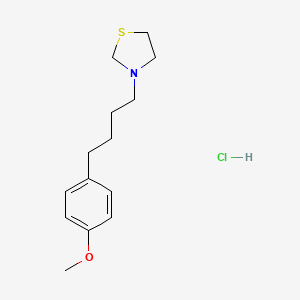
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)
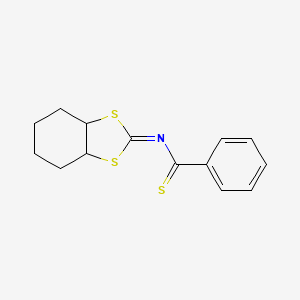

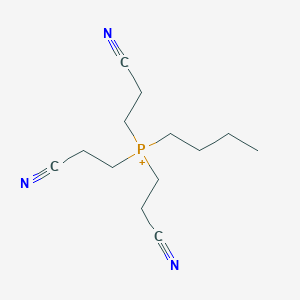
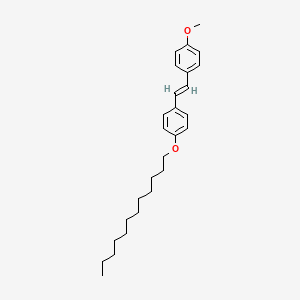

![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
